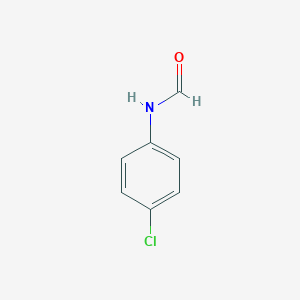

N-(4-Chlorophenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLFHXMNNHGRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180795 | |

| Record name | 4-Chloroformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2617-79-0 | |

| Record name | N-(4-Chlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2617-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2617-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Context and Significance Within Contemporary Organic and Medicinal Chemistry

N-(4-Chlorophenyl)formamide serves as a significant intermediate and building block in modern chemical synthesis. lookchem.com Its utility spans the creation of pharmaceuticals, agrochemicals, and specialized polymers. ontosight.ailookchem.com

In organic synthesis, the compound is frequently utilized in N-formylation reactions, a crucial step in the preparation of many biologically active molecules. The formamide (B127407) group can act as a protecting group for amines, which is a common strategy in multi-step peptide synthesis. scholarsresearchlibrary.com Furthermore, it is a precursor for the synthesis of various amine derivatives and heterocyclic compounds of pharmaceutical interest. scholarsresearchlibrary.com For instance, it can be synthesized through the reaction of 4-chloroaniline (B138754) with formic acid or via a catalyst-free reductive formylation using carbon dioxide and sodium borohydride (B1222165).

In the realm of medicinal chemistry, derivatives of this compound have been investigated for a range of biological activities. ontosight.ai Research has indicated that compounds derived from it show potential as anti-inflammatory, antibacterial, and antifungal agents. ontosight.ai Notably, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential application in oncology research. The compound is also a key intermediate in the synthesis of Levocetirizine (B1674955), a non-sedating H1 receptor antagonist used for treating allergic diseases. nih.gov Its interaction with biological targets, such as the potential inhibition of enzymes like monoamine oxidase, highlights its relevance in the development of new therapeutic agents.

The applications of this compound extend to material science, where it is used as a precursor for synthesizing polymers. For example, its reaction with diisocyanates can produce polyurethanes with enhanced thermal stability and mechanical properties compared to traditional polyurethane systems.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Melting Point | 101-105 °C |

| Boiling Point | 314.9 °C at 760 mmHg |

| Density | 1.316 g/cm³ |

| Flash Point | 144.2 °C |

| Solubility | Soluble in Methanol (B129727) |

| Data sourced from LookChem. lookchem.com |

Spectroscopic Data Highlights

| Spectroscopic Technique | Observed Data |

| ¹H NMR (in DMSO-d6) | δ 7.10-7.40 (m, 4H, Ar-H), δ 8.04 (s, 1H, -CHO), δ 8.12 (s, 1H, -NH) |

| ¹³C NMR | Carbonyl carbon observed at δ 163.0 ppm |

| IR (KBr) | 3235, 2938, 1656, 1575, 1458, 1320, 767 cm⁻¹ |

| Mass Spectrometry (MS) | m/z: 155 [M+] |

| Data sourced from various research articles. scholarsresearchlibrary.com |

Historical Trajectories and Modern Perspectives in Formamide Chemistry Research

Catalytic Approaches to N-Formylation Reactions

Catalytic methods for N-formylation are prized for their efficiency and ability to proceed under mild conditions. The reaction typically involves the formylation of 4-chloroaniline (B138754) using a suitable formyl source, such as formic acid, facilitated by a catalyst.

The optimization of reaction parameters is critical for maximizing the yield of this compound. Various catalytic systems have been explored, demonstrating significant improvements over non-catalytic routes.

One effective method involves the use of Zeolite A as a catalyst. medcraveonline.com A study systematically investigated the N-formylation of 4-chloroaniline with formic acid under solvent-free conditions at room temperature. medcraveonline.commedcraveonline.com Without a catalyst, the reaction yielded only 25% of the product after 100 minutes. However, the introduction of H-Zeolite-A (0.05g) dramatically accelerated the reaction, achieving a 95% yield in just 15 minutes. medcraveonline.commedcraveonline.com The efficiency of different ion-exchanged forms of Zeolite A was also compared, with the H-form proving to be the most effective due to its high surface area and active acid sites. medcraveonline.commedcraveonline.com The reusability of the H-Zeolite A catalyst was confirmed, as it could be used up to four times without a significant loss of activity. medcraveonline.commedcraveonline.com

Another approach utilizes Brønsted acidic ionic liquids, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net These catalysts have been shown to accelerate the N-formylation of 4-chloroaniline with formic acid under solvent-free conditions, offering excellent yields and short reaction times. researchgate.net

Magnetically reusable nanocatalysts, like Fe3O4@MCM-41@NH-SO3H, have also been developed for the N-formylation of 4-chloroaniline. gums.ac.ir Optimization of this system showed that the highest yields were obtained using 2 mmol of formic acid and 30 mg of the catalyst at 80°C in the absence of a solvent. gums.ac.ir

The following table summarizes the optimization of the reaction between 4-chloroaniline and formic acid using H-Zeolite-A. medcraveonline.commedcraveonline.com

Table 1: Effect of Catalyst on N-Formylation of 4-Chloroaniline

| Catalyst | Catalyst Amount (g) | Time (min) | Yield (%) |

|---|---|---|---|

| None | - | 100 | 25 |

| H-Zeolite A | 0.05 | 15 | 95 |

| Mg-Zeolite A | 0.05 | 40 | 65 |

| K-Zeolite A | 0.05 | 60 | 45 |

Recent advancements have focused on sustainable synthesis methods that avoid traditional catalysts, instead utilizing the promotional effects of solvents or specific reagents. A notable catalyst-free protocol involves the reductive formylation of carbon dioxide (CO2) using sodium borohydride (B1222165) (NaBH4). rsc.orgresearchgate.netnih.gov

In this system, 4-chloroaniline is reacted with NaBH4 under a CO2 atmosphere. nih.gov The choice of solvent is critical to the success of the reaction. rsc.orgnih.gov Initial experiments in acetonitrile (B52724) resulted in only trace amounts of this compound, while using dimethylformamide (DMF) as the solvent gave a 23% conversion at room temperature. rsc.org Further optimization revealed that heating the reaction to 60°C in DMF significantly boosted the isolated yield to 88%. nih.gov

The reaction is believed to proceed through the in situ generation of formoxy borohydride species from CO2 and NaBH4. researchgate.netnih.gov This intermediate then acts as the formylating agent. Formamide has been identified as an even more effective solvent than DMF for certain substrates. rsc.orgnih.gov For instance, the N-formylation of 4-chloroaniline in formamide provided a higher yield compared to the same reaction performed in DMF. rsc.orgnih.gov This catalyst-free approach is advantageous as it utilizes readily available CO2 as a C1 source and does not require a specialized pressure apparatus. researchgate.netnih.gov A study reported synthesizing this compound from 4-chloroaniline and sodium borohydride, achieving a 54% yield. semanticscholar.org

Another study using EDTA as a recyclable organocatalyst for the N-formylation of amines with CO2 and PhSiH3 reported a 53% yield for 4-chloroaniline. mdpi.com

Table 2: Effect of Solvent on Catalyst-Free N-Formylation of an Aniline (B41778) Derivative

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | Room Temp. | Traces |

| 2 | DMF | Room Temp. | 23 |

| 3 | DMF | 60 °C | 88 |

| 4 | DMSO | Room Temp. | 5 |

Microwave-Assisted Synthesis Protocols for N-Formylation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating. orientjchem.org

The synthesis of this compound from 4-chloroaniline and formic acid has been successfully achieved using a household microwave oven. bibliotekanauki.plresearchgate.net This method provides a green, efficient, and rapid route to the desired product. bibliotekanauki.pl The influence of substituents on the aniline ring was studied, showing that the yield is affected by the basicity of the amine. researchgate.netresearchgate.net The observed trend in yield was: N-(4-nitrophenyl)formamide < this compound < N-phenylformamide < N-(4-methoxyphenyl)formamide, which correlates with the increasing basicity of the corresponding anilines. researchgate.netresearchgate.net

In a specific protocol, the reaction of 4-chloroaniline with formic acid under microwave irradiation (350 W) produced this compound in good yield. bibliotekanauki.pl Another microwave-assisted method involves the reaction of dichloroaziridines with aqueous dimethyl sulfoxide (B87167) (DMSO). tandfonline.com For example, the synthesis of N-(4-chlorophenyl)-N-[4-(chlorophenyl)hydroxymethyl]formamide was achieved by irradiating 2,2-dichloro-1,3-bis(4-chlorophenyl)aziridine in DMSO/H2O with microwaves at 300 W for 50 minutes. tandfonline.com This highlights the versatility of microwave energy in synthesizing not just the parent formamide but also more complex analogues. tandfonline.com

Multi-Component Reactions Incorporating 4-Chloroaniline Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, represent a highly efficient strategy in organic synthesis. nih.gov These reactions align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. nih.gov

While direct MCRs for the one-pot synthesis of this compound are not extensively documented, 4-chloroaniline is a common building block in various MCRs. For example, a three-component reaction of benzaldehyde, p-chloroaniline, and acetophenone (B1666503) has been reported to form β-amino carbonyl compounds. researchgate.net Although this does not directly yield a formamide, it demonstrates the utility of the 4-chloroaniline moiety in constructing complex molecules through MCRs. researchgate.net

Derivatization Strategies from Related Precursors

An important alternative route to N-aryl formamides is the reduction of the corresponding isocyanates. The catalytic hydrogenation of 4-chlorophenyl isocyanate to this compound offers a high-yield pathway. google.com

This process involves the selective reduction of the isocyanate group (-NCO) to a formamide group (-NHCHO). google.comtandfonline.com Various catalysts can be employed, with noble metal catalysts being particularly effective. google.com Control experiments have shown that the hydrogenation of 4-chlorophenyl isocyanate is a rapid process that serves as an intermediate step in the hydrogenation of ureas to formamides and subsequently to methylamines. nih.govresearchgate.netrsc.org For instance, using a ruthenium-based catalyst system, 4-chlorophenyl isocyanate can be efficiently converted to this compound. nih.govresearchgate.net

More recently, a transition metal-free methodology using a magnesium catalyst and pinacolborane (HBpin) as the hydrogenating agent has been developed for the controlled reduction of isocyanates to formamides. rsc.orgrsc.org This method offers high selectivity, exclusively yielding N-boryl formamides which can then be converted to the final formamide product. rsc.org Another approach involves an iridium-based catalyst system, which has demonstrated the full conversion of urea (B33335) derivatives to this compound, proceeding through an isocyanate intermediate. rsc.org

Transformation of Urea Derivatives to N-Formamides

The catalytic hydrogenation of symmetrically disubstituted ureas presents a viable route to N-formamides. Specifically, 1,3-bis(4-chlorophenyl)urea (B74380) can be selectively hydrogenated to produce this compound. This transformation is influenced by the choice of catalyst, additives, and reaction conditions.

Ruthenium-based catalyst systems have demonstrated effectiveness in this conversion. For instance, the combination of (PPh₃)₃RuCl₂ and the tripodal phosphine (B1218219) ligand, triphos, in the presence of a base like potassium tert-butoxide (KOtBu), facilitates the hydrogenation of 1,3-bis(4-chlorophenyl)urea. researchgate.net The base plays a crucial role in directing the selectivity of the reaction. When the molar ratio of KOtBu to the ruthenium catalyst is high (e.g., greater than 2.0), the formation of the N-formamide product is favored. researchgate.net In a typical reaction, using (PPh₃)₃Ru(CO)(H)₂ as the metal precursor with a small amount of KOtBu (1 mol%), 1,3-bis(4-chlorophenyl)urea can be converted to this compound with a 73% yield. google.com The reaction proceeds via the thermal decomposition of the urea derivative to an isocyanate intermediate (4-chlorophenyl isocyanate), which is then hydrogenated to the corresponding formamide. rsc.orgscholarsresearchlibrary.com

The reaction conditions, including temperature and hydrogen pressure, are critical parameters. Studies have shown that increasing the reaction temperature can significantly increase the conversion of the starting urea. rsc.org The choice of base is also important; strong bases generally promote the formation of the N-formamide. researchgate.netacs.org

More recently, iridium-based catalysts have been shown to be highly efficient for this transformation. An iridium complex, (PPh₃)₃Ir(CO)H, used in conjunction with the ligand Py(CH₂PPh₂)₂, can achieve a near-quantitative yield (99%) of this compound from 1,3-bis(4-chlorophenyl)urea. thieme-connect.de This system operates under a hydrogen atmosphere (60 bar) at 140 °C. thieme-connect.de The efficiency of this iridium catalyst is noteworthy, as it can achieve high conversion even at lower hydrogen pressures (as low as 5 bar). thieme-connect.de

Interactive Data Table: Catalytic Hydrogenation of 1,3-bis(4-chlorophenyl)urea to this compound

| Catalyst System | Substrate | Product | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| (PPh₃)₃Ru(CO)(H)₂ / KOtBu | 1,3-bis(4-chlorophenyl)urea | This compound | 1 mol% KOtBu | 73 | google.com |

| (PPh₃)₃RuCl₂ / triphos / KOtBu | 1,3-bis(4-chlorophenyl)urea | This compound | H₂ (50 bar), 140 °C, THF | High (selectivity depends on base ratio) | researchgate.net |

| (PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂ | 1,3-bis(4-chlorophenyl)urea | This compound | H₂ (60 bar), 140 °C, THF, 8 h | 99 | thieme-connect.de |

Utilization of Diverse Acyl Donors in N-Acylation Reactions

The N-formylation of 4-chloroaniline to produce this compound can be accomplished using a wide array of acylating agents, moving beyond traditional methods.

Formic Acid and its Derivatives: Formic acid is a common and direct formylating agent. Its reactivity can be enhanced with various catalysts. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to effectively catalyze the N-formylation of anilines with formic acid under solvent-free conditions. researchgate.net Other effective Lewis acids include SnCl₂, LaCl₃, and La(OTf)₃. researchgate.net Sodium formate has also been employed as a catalyst for the reaction of amines with formic acid at room temperature, offering good to excellent yields and the potential for catalyst recycling. nih.gov A catalyst-free approach involves heating 4-chloroaniline with formic acid under neat (solvent-free) conditions at 60 °C. scholarsresearchlibrary.com

Transamidation Reactions: N,N-Dimethylformamide (DMF) can serve as a formyl donor in a process known as transamidation. The reaction between 4-chloroaniline and DMF can be catalyzed by 1-methylimidazolium (B8483265) chloride under reflux conditions, affording this compound in an 85% yield. mdpi.com The in situ generation of formoxy borohydride species from the reaction of CO₂ and sodium borohydride can also promote the transamidation of DMF. rsc.org Palladium acetate (B1210297) in the presence of additives has also been used to catalyze the transamidation of anilines with DMF. nih.gov

Phosphonic Anhydrides: A method utilizing a phosphonic anhydride (B1165640), specifically propane (B168953) phosphonic acid anhydride (T3P®), has been developed for the N-formylation of amines. In this process, 4-chloroaniline is reacted with dimethylformamide in the presence of T3P® at 80 °C to yield the desired formamide. google.com

Other Acylating Agents: A variety of other formylating agents have been explored for the synthesis of this compound. These include:

Triethyl orthoformate: In the presence of sulfuric acid immobilized on silica (B1680970) gel, this reagent efficiently formylates amines. mdpi.com

Acetic formic anhydride: This mixed anhydride, often generated in situ, is a potent formylating agent. nih.gov

Carbon Dioxide: In a green synthetic approach, atmospheric CO₂ can be used as a C1 source for formylation. In the presence of a reducing agent like sodium borohydride, 4-chloroaniline is converted to this compound in a 54% yield without the need for a catalyst. rsc.org

Microbial Formylation: Biological systems can also effect formylation. A Streptomyces species isolated from soil has been shown to metabolize 4-chloroaniline into this compound (referred to as 4-chloroformylaniline in the study). nih.gov

Interactive Data Table: Diverse Acyl Donors for N-formylation of 4-Chloroaniline

| Acyl Donor | Catalyst/Reagent | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Formic Acid | H-Zeolite-A | Solvent-free, Room Temp, 15 min | 95 | medcraveonline.com |

| Formic Acid | ZnCl₂ | Solvent-free | High | researchgate.net |

| N,N-Dimethylformamide (DMF) | 1-Methylimidazolium chloride | Reflux, 150 °C | 85 | mdpi.com |

| N,N-Dimethylformamide (DMF) | Propane phosphonic acid anhydride (T3P®) | 80 °C, 8 h | Not specified | google.com |

| Carbon Dioxide (CO₂) | Sodium borohydride | Atmospheric pressure, Catalyst-free | 54 | rsc.org |

| Triethyl orthoformate | H₂SO₄–SiO₂ | Short reaction time | Good to excellent | mdpi.com |

| Microbial Metabolism | Streptomyces sp. | Liquid growth medium, 60 hours | Not specified | nih.gov |

Green Chemistry Principles in N-Formamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-formamides to develop more sustainable and environmentally benign processes. Key areas of focus include the use of renewable feedstocks, safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Use of Renewable Feedstocks and C1 Sources: Carbon dioxide (CO₂) represents a renewable, abundant, and non-toxic C1 feedstock. Its utilization for the synthesis of this compound is a prime example of green chemistry. The reductive formylation of 4-chloroaniline using atmospheric CO₂ and a reducing agent like sodium borohydride is a catalyst-free process that proceeds under mild conditions, significantly reducing the environmental impact compared to methods that use toxic reagents like phosgene. rsc.org

Catalyst- and Solvent-Free Conditions: Several synthetic protocols for N-formylation have been developed that eliminate the need for both catalysts and solvents. For instance, the reaction of 4-chloroaniline with formic acid can be performed under neat (solvent-free) conditions by simply heating the mixture. scholarsresearchlibrary.com This approach minimizes waste generation and simplifies product purification. Similarly, the reductive formylation with CO₂ can be performed without a catalyst. rsc.org

Recyclable and Heterogeneous Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as zeolites and solid-supported reagents, are particularly advantageous as they can be easily separated from the reaction mixture and reused. H-Zeolite-A has been used as an efficient and recyclable catalyst for the N-formylation of 4-chloroaniline with formic acid under solvent-free conditions at room temperature. medcraveonline.commedcraveonline.com The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. medcraveonline.commedcraveonline.com Another example is the use of sulfuric acid immobilized on silica gel as a recyclable catalyst for the reaction with triethyl orthoformate. mdpi.com

Energy Efficiency: Green synthetic methods aim to reduce energy consumption by operating at ambient temperature and pressure whenever possible. The use of H-Zeolite-A allows the formylation to proceed at room temperature, a significant improvement over methods requiring high temperatures. medcraveonline.com Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy consumption. researchgate.net

Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of starting materials into the final product, thus minimizing waste. Direct formylation methods, such as those using formic acid or CO₂, generally have better atom economy than multi-step syntheses or those that use protecting groups.

The application of these green chemistry principles not only leads to more environmentally friendly processes for the synthesis of this compound but can also result in more cost-effective and efficient manufacturing.

Comprehensive Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton environments within a molecule.

Proton (¹H) NMR spectroscopy of N-(4-Chlorophenyl)formamide reveals distinct signals corresponding to the different types of protons present in the molecule. The spectrum provides information on the chemical environment of the aromatic protons on the chlorophenyl ring, the formyl proton, and the amine proton.

The aromatic region of the spectrum typically shows a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring are split into two distinct signals, appearing as doublets due to coupling with their adjacent protons. The formyl proton (CHO) appears as a singlet, while the amine proton (NH) also typically presents as a singlet, which can sometimes be broad. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | Varies | Doublet |

| Aromatic CH | Varies | Doublet |

| Formyl CH | Varies | Singlet |

Note: Specific chemical shift values can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals corresponding to the carbonyl carbon of the formamide (B127407) group, which is typically found in the downfield region of the spectrum. The aromatic carbons of the chlorophenyl ring will appear as a set of signals in the aromatic region. Due to the substitution pattern, four distinct signals are expected for the aromatic carbons: one for the carbon bearing the chlorine atom, one for the carbon attached to the nitrogen atom, and two for the remaining four aromatic carbons which are chemically equivalent in pairs. chemicalbook.com

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | Varies |

| Aromatic C-Cl | Varies |

| Aromatic C-N | Varies |

| Aromatic CH | Varies |

Note: The specific chemical shifts are dependent on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational structural information, advanced multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can offer deeper insights into the connectivity of the molecule.

HSQC would reveal direct one-bond correlations between protons and the carbons they are attached to. For this compound, this would confirm the assignments of the protonated aromatic carbons.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. chemicalbook.com Key absorptions include:

N-H Stretch: A prominent band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

C=O Stretch: A strong absorption band, typically around 1660-1680 cm⁻¹, corresponds to the carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band.

C-N Stretch and N-H Bend: The region between 1500 and 1600 cm⁻¹ will show bands associated with C-N stretching and N-H bending vibrations (Amide II band).

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100-3300 |

| C=O | Stretch (Amide I) | 1660-1680 |

| C-N / N-H | Stretch / Bend (Amide II) | 1500-1600 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (155.58 g/mol ). chemicalbook.com

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the formyl group (CHO), the chlorine atom, or cleavage of the amide bond, leading to characteristic fragment ions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction is a cornerstone technique for the detailed examination of crystalline solids, providing definitive information on the three-dimensional arrangement of atoms and molecules.

Single Crystal X-ray Diffraction for Absolute Structure DeterminationSingle crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. This technique involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern allows for the calculation of the crystal lattice parameters (the dimensions of the unit cell: a, b, c, α, β, γ), the assignment of the crystal system and space group, and the precise determination of atomic coordinates, bond lengths, and bond angles.

For this compound, a successful SCXRD analysis would yield a complete structural model. However, a detailed crystallographic study providing these specific parameters for this compound is not available in the searched literature. A search for related structures reveals that substituted amides often crystallize in common space groups like P2₁/c or P-1, but this remains speculative for the title compound.

Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative of the data that would be obtained from an SCXRD experiment. No experimental data was found.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆ClNO |

| Formula Weight | 155.58 g/mol |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-Interactions)The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid state.

For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The formamide group contains an N-H group, which acts as a hydrogen bond donor, and a carbonyl oxygen (C=O), which is an excellent hydrogen bond acceptor. This would likely lead to the formation of N-H···O hydrogen bonds, potentially creating chains or dimeric motifs that are common in the crystal structures of amides. dcu.ie

Powder X-ray Diffraction (PXRD) for Solid-State MorphologyPowder X-ray diffraction (PXRD) is a rapid, non-destructive analytical technique used to analyze polycrystalline materials. It is instrumental in identifying crystalline phases, determining sample purity, and analyzing the solid-state morphology. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.

A PXRD analysis of a bulk sample of this compound would provide its characteristic diffraction pattern. This pattern could be used for quality control, to distinguish between potential polymorphic forms, and to monitor solid-state stability. Despite the utility of this technique, a reference PXRD pattern for this compound has not been identified in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic TransitionsUV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The chromophores within a molecule—groups of atoms that absorb light—determine the wavelengths of absorption.

The this compound molecule contains two primary chromophores: the chlorophenyl ring and the formamide group. The benzene ring is known to exhibit π→π* transitions, which are typically observed in the UV region. The formamide moiety contains both π electrons (in the C=O double bond) and non-bonding (n) electrons (on the oxygen and nitrogen atoms). This allows for both π→π* and n→π* transitions. mu-varna.bg

The absorption spectrum of this compound would be expected to show strong absorption bands corresponding to the π→π* transitions of the aromatic system and the amide group. A weaker, longer-wavelength absorption band corresponding to the n→π* transition of the carbonyl group might also be present. The exact absorption maxima (λmax) and molar absorptivity values are dependent on the molecular environment and solvent but could not be located in the available literature.

Table 2: Expected Electronic Transitions for this compound This table is based on general principles of UV-Vis spectroscopy. No experimental data was found.

| Chromophore | Transition Type | Expected Wavelength Region |

|---|---|---|

| Chlorophenyl Ring | π → π* | Ultraviolet (~200-280 nm) |

| Formamide (C=O) | π → π* | Far Ultraviolet (<200 nm) |

Chemical Reactivity and Reaction Mechanism Investigations

Nucleophilic Substitution Patterns on the Chlorophenyl Formamide (B127407) Scaffold

Information regarding specific studies on the nucleophilic substitution patterns directly on the N-(4-Chlorophenyl)formamide scaffold is not available in the reviewed scientific literature.

Catalytic Hydrogenation Pathways and Product Selectivity

The catalytic hydrogenation of this compound is a significant area of research, particularly as it often serves as an intermediate in the conversion of urea (B33335) derivatives into valuable chemicals. The selectivity of this hydrogenation process is highly dependent on the catalyst system and the presence of additives, leading to different primary products.

Two main hydrogenation pathways have been identified for this compound: deoxygenative hydrogenation (C-O bond cleavage) to produce 4-chloro-N-methylaniline, and deaminative hydrogenation (C-N bond cleavage) which can lead to the formation of methanol (B129727). The choice between these pathways can be controlled by carefully selecting the reaction conditions.

The temperature of the reaction also plays a crucial role in product selectivity. Lowering the reaction temperature can slow down the reaction rate but has been shown to increase the selectivity towards methanol formation. This allows for a two-step process where urea derivatives are first semi-hydrogenated to this compound, which can then be selectively hydrogenated to methanol under modified conditions.

The synthesis of this compound itself can be achieved with high selectivity from the hydrogenation of 1,3-bis(4-chlorophenyl)urea (B74380) using specific catalyst systems. For example, an iridium-based catalyst, (PPh₃)₃Ir(CO)H, in the presence of a ligand such as Py(CH₂PPh₂)₂, has demonstrated high efficiency in converting 1,3-bis(4-chlorophenyl)urea to this compound with excellent yield.

| Precursor/Substrate | Catalyst System | Additive | Temperature (°C) | Pressure (bar H₂) | Major Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1,3-bis(4-chlorophenyl)urea | (PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂ | - | 140 | 60 | This compound | 99 |

| 1,3-bis(4-chlorophenyl)urea | (PPh₃)₃Ru(CO)(H)₂ | 1% KOtBu | - | - | This compound | 73 |

| This compound | Ru-based | 0.25 mol% KOtBu | - | - | 4-chloro-N-methylaniline | - |

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Specific kinetic and thermodynamic parameters for reactions involving this compound have not been reported in the available scientific literature.

Studies on Regioselective and Stereoselective Reaction Control

There are no specific studies on the regioselective and stereoselective control of reactions involving this compound found in the reviewed literature.

Identification and Characterization of Reaction Intermediates

The investigation into the reaction mechanisms of the hydrogenation of urea derivatives to formamides and subsequently to amines or methanol has led to the proposal of key reaction intermediates. When considering the formation of this compound from 1,3-bis(4-chlorophenyl)urea, two primary pathways are considered. One pathway involves the thermal decomposition of the urea derivative into an isocyanate, which is then hydrogenated to the formamide.

Another proposed mechanism involves the direct hydrogenation of the carbonyl C=O double bond of the urea to form a hemiaminal intermediate. This hemiaminal intermediate is a critical juncture in the reaction pathway. The transformation of this intermediate is influenced by the acid-base environment of the reaction. The selective cleavage of the C-N bond in the hemiaminal leads to the formation of the corresponding amine and formamide.

In the subsequent hydrogenation of this compound, a hemiaminal intermediate is also proposed to be formed in situ. The fate of this hemiaminal dictates the final product selectivity. The presence of a basic additive can deprotonate the hemiaminal, which can then influence whether the reaction proceeds via C-O bond cleavage to yield the N-methylated product or via C-N bond cleavage to produce methanol.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For N-(4-Chlorophenyl)formamide, calculations are typically performed using the B3LYP hybrid functional combined with a comprehensive basis set like 6-311++G(d,p). ijcce.ac.irnih.gov This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. nih.gov

The optimization process minimizes the energy of the molecule to predict its ground-state geometry. This yields precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure shows a planar formamide (B127407) group connected to the 4-chlorophenyl ring. The planarity of the amide is crucial for its electronic properties. The C-N bond often exhibits partial double-bond character due to resonance, making it shorter than a typical C-N single bond. rdd.edu.iq

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths | C=O | ~1.22 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-Cl | ~1.75 Å | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| Bond Angles | O-C-N | ~124° |

| C-N-C (phenyl) | ~127° | |

| C-C-Cl | ~119° |

Note: These values are representative and derived from DFT calculations on analogous structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and kinetic stability of a molecule. growingscience.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. growingscience.compastic.gov.pk For this compound, the HOMO is typically localized over the chlorophenyl ring and the nitrogen atom, while the LUMO is distributed over the formamide group and the aromatic ring. DFT calculations are used to determine the energies of these orbitals. nih.gov

Table 2: FMO Parameters for this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | ~ -6.8 eV |

| LUMO Energy (ELUMO) | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 6.3 eV |

Note: Values are representative based on DFT calculations for similar aromatic amides.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. This method investigates charge transfer from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. acadpubl.eu

Table 3: Key NBO Donor-Acceptor Interactions in this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π*(C=O) | High |

| LP(O) | π*(C-N) | Moderate |

| LP(Cl) | π*(C-C)aromatic | Moderate |

| π(C-C)aromatic | π*(C-C)aromatic | High |

Note: LP denotes a lone pair. Stabilization energies are qualitative descriptors based on analyses of similar compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netacu.edu.in

For this compound, the MEP surface shows the most negative potential concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the nitrogen atom also exhibits negative potential. The most positive potential is located around the amide hydrogen (N-H), making it a likely site for hydrogen bond donation. The hydrogen atoms on the phenyl ring also show a lesser degree of positive potential. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding in biological systems. researchgate.net

In Silico Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen for potential enzyme inhibitors. nih.gov The formamide and chlorophenyl moieties in this compound make it a candidate for interacting with various enzymes, such as histone deacetylases (HDACs) or kinases. mdpi.com

In a typical docking study, the ligand is placed into the binding site of a protein, and its conformation and interactions are scored based on binding energy or affinity. d-nb.info For this compound, potential interactions would include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor with amino acid residues like serine, threonine, or asparagine. mdpi.com

Hydrophobic Interactions: The chlorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site. d-nb.info

Halogen Bonding: The chlorine atom can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Value/Description |

|---|---|

| Target Enzyme | e.g., Histone Deacetylase 2 (HDAC2) |

| Binding Affinity | -7.0 to -9.0 kcal/mol |

| Interacting Residues | HIS142, ASP179, TYR306 |

| Types of Interactions | Hydrogen bond with ASP179 (via N-H), π-π stacking with TYR306 |

Note: This table is a representative example based on docking studies of similar small molecule inhibitors.

N 4 Chlorophenyl Formamide As a Versatile Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Pyrimidines, Aziridine (B145994) derivatives)

The chemical reactivity of N-(4-Chlorophenyl)formamide makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. These cyclic structures are integral to the core of many biologically active molecules.

Pyrazoles: this compound derivatives are utilized in the synthesis of pyrazole-containing molecules. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized. nih.govdundee.ac.uk These compounds are created through multi-component reactions, highlighting the efficiency of modern synthetic methods in generating molecular diversity. nih.gov Pyrazoles, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. chim.itatmiyauni.ac.in The synthesis of functionalized pyrazoles is a key area of research, with formylpyrazoles being important intermediates for a broad spectrum of bioactive compounds. chim.itchemmethod.com

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can also involve precursors derived from this compound. For example, two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine have been synthesized and characterized. nih.gov Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms and are fundamental components of nucleic acids. youtube.comyoutube.com

Aziridine Derivatives: Aziridines are three-membered heterocyclic compounds that are valuable intermediates in organic synthesis due to the ring strain that allows for facile ring-opening reactions. metu.edu.trbaranlab.org While direct synthesis from this compound is not explicitly detailed in the provided context, the formation of aziridines often involves the reaction of imines with various reagents. organic-chemistry.orgorganic-chemistry.org Given that formamides can be converted to imines, this compound represents a potential precursor for the synthesis of N-(4-chlorophenyl) substituted aziridines. These aziridines can then be used to build more complex, functionalized molecules. metu.edu.tr

Table 1: Heterocyclic Compounds Synthesized from this compound Derivatives

| Heterocycle | Example Compound Class | Synthetic Approach | Key Features |

|---|---|---|---|

| Pyrazoles | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles nih.govdundee.ac.uk | Multi-component reaction catalyzed by DABCO nih.gov | Potential as kinase inhibitors and anti-glioma agents nih.govdundee.ac.uk |

| Pyrimidines | N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine nih.gov | Characterized as two polymorphic forms nih.gov | Different crystal packing due to varied hydrogen bonding nih.gov |

| Aziridines | General aziridine derivatives metu.edu.trorganic-chemistry.org | Gabriel-Cromwell strategy; Reaction of imines with ethyl diazoacetate metu.edu.trorganic-chemistry.org | Highly strained rings, useful as synthetic intermediates metu.edu.trbaranlab.org |

Key Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is present in numerous compounds developed for the pharmaceutical and agrochemical industries. Its role as a key intermediate is critical for the production of these commercially important products.

In the pharmaceutical sector, a derivative, (RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide, serves as a crucial intermediate in the synthesis of levocetirizine (B1674955) dihydrochloride. nih.gov Levocetirizine is a non-sedating H1 receptor antagonist used for treating allergic conditions. nih.gov The synthesis of such pharmaceutical intermediates is a key area of development, aiming to construct optically active molecules efficiently. sumitomo-chem.co.jp

In agrochemicals, intermediates are fundamental raw materials for producing pesticides and other plant protection agents. gugupharm.comechemi.com The purity and quality of these intermediates directly influence the efficacy and safety of the final agrochemical products. gugupharm.com For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which have shown antiviral activity against the tobacco mosaic virus, are synthesized in a multi-step process where a 4-chlorophenyl derivative is a central component. nih.gov

Formation of Schiff Base Ligands and Their Metal Complexes

This compound is a precursor for synthesizing Schiff base ligands. researchgate.net Schiff bases, characterized by the azomethine group (-C=N-), are an important class of ligands in coordination chemistry due to their straightforward synthesis and versatile coordination abilities with various metal ions. nih.govmdpi.com

A bidentate Schiff base ligand has been synthesized through the condensation of this compound with ethylene (B1197577) diamine. researchgate.net This ligand subsequently reacts with metal salts, such as Mn(II) and Zn(II), to form stable metal complexes. researchgate.net These complexes often exhibit interesting properties, including potential antioxidant and antibacterial activities. researchgate.net The coordination of the Schiff base to the metal ion typically occurs through the nitrogen of the azomethine group and another donor atom, often an oxygen or sulfur atom. nih.govmdpi.com The resulting metal-organic frameworks (MOFs) or coordination polymers have applications in catalysis, gas storage, and materials science. wikipedia.org

Table 2: Synthesis of Schiff Base and Metal Complexes

| Component | Role | Resulting Product | Potential Applications |

|---|---|---|---|

| This compound | Precursor | Schiff Base Ligand researchgate.net | Coordination Chemistry nih.gov |

| Ethylene diamine | Condensation partner | Schiff Base Ligand researchgate.net | Ligand Synthesis researchgate.net |

| Mn(II) and Zn(II) salts | Metal source | Metal Complexes researchgate.net | Antioxidant, Antibacterial researchgate.net |

Strategic Utilization in Complex Multi-Step Organic Synthesis Pathways

The utility of this compound extends to its strategic incorporation in complex, multi-step organic syntheses. mit.edu The formamide (B127407) group can be a protecting group for an amine or can be transformed into other functional groups as needed during a synthetic sequence. For instance, N-substituted formamides can be prepared and utilized in further reactions.

An example of its strategic use is in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which involves a six-step sequence starting from 4-chlorobenzoic acid. nih.gov This pathway includes esterification, hydrazination, salt formation, cyclization to a thiadiazole ring, conversion to a sulfonyl chloride, and finally reaction with amines to yield the target sulfonamides. nih.gov Each step requires careful control of reaction conditions to achieve the desired transformation, showcasing the intricate planning involved in multi-step synthesis. mit.edu

Design, Synthesis, and Chemical Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Formamide Derivatives

Systematic Structural Modification of the Chlorophenyl and Formamide (B127407) Moieties

The systematic structural modification of N-(4-chlorophenyl)formamide serves as a cornerstone for developing new derivatives with tailored properties. These modifications can be broadly categorized into alterations of the chlorophenyl ring and transformations of the formamide group.

Modifications on the chlorophenyl moiety typically involve the introduction of additional substituents to the aromatic ring or altering the position of the existing chlorine atom. The introduction of various functional groups, such as alkyl, alkoxy, nitro, or other halogen atoms, can significantly impact the electronic and steric characteristics of the molecule. For instance, the synthesis of pyrano[2,3-c]pyrazoles substituted with N-(4-chlorophenyl) has been achieved through multi-component reactions, demonstrating the feasibility of incorporating this moiety into more complex heterocyclic systems youtube.com. The synthetic strategies often involve nucleophilic or electrophilic aromatic substitution reactions on a suitable 4-chloroaniline (B138754) precursor before or after the formylation step.

On the other hand, modifications of the formamide moiety offer a rich avenue for structural diversification. A convenient synthetic method for N-arylformamides has been developed by reacting α-iodo-N-arylacetamides with formamide, which could be adapted for the synthesis of various this compound derivatives nih.gov. Further transformations of the formamide group can lead to a wide array of functional groups. For example, reduction of the formamide can yield the corresponding secondary amine, while hydrolysis can regenerate the parent 4-chloroaniline. The nitrogen atom of the formamide can also be alkylated or acylated to introduce further diversity. A series of derivatives of N-methylformamide with the general formula R3C(X)NR1R2, where R1, R2, R3, and X were varied, highlights the extensive possibilities for modification around the formamide core nih.gov.

The following table summarizes some examples of structural modifications reported for related N-aryl compounds, which can be conceptually applied to this compound.

| Modification Site | Type of Modification | Potential Synthetic Route | Reference |

| Chlorophenyl Ring | Introduction of additional substituents | Electrophilic aromatic substitution on 4-chloroaniline | General Organic Chemistry Principles |

| Chlorophenyl Ring | Incorporation into heterocyclic systems | Multi-component reactions | youtube.com |

| Formamide Nitrogen | Alkylation/Acylation | Reaction with alkyl/acyl halides | General Organic Chemistry Principles |

| Formamide Carbonyl | Conversion to thioformamide | Reaction with Lawesson's reagent | General Organic Chemistry Principles |

| Formamide Moiety | Synthesis of N-arylformamides | Reaction of α-iodo-N-arylacetamides with formamide | nih.gov |

Investigation of Substituent Effects on Chemical Reactivity and Properties

The introduction of substituents on the chlorophenyl ring of this compound derivatives profoundly influences their chemical reactivity and physicochemical properties. These effects are primarily governed by the electronic (inductive and resonance) and steric nature of the substituents.

Steric effects arise from the physical bulk of the substituents. Large substituents near the formamide group can hinder its rotation and affect its conformation. This can have significant consequences for the molecule's ability to interact with other molecules or surfaces. For instance, in a study of conformationally constrained analogues of a different chlorophenyl-containing compound, the introduction of steric bulk led to disfavored steric interactions with a biological receptor acs.org.

The interplay of these substituent effects can be systematically studied to fine-tune the properties of this compound derivatives for specific applications. The following table illustrates the expected effects of different types of substituents on the properties of the chlorophenyl ring.

| Substituent Type | Electronic Effect | Example | Expected Impact on Reactivity |

| Electron-Withdrawing | -I, -M | -NO₂ | Decreases electron density on the ring, potentially making the formamide nitrogen less basic. |

| Electron-Donating | +I, +M | -OCH₃ | Increases electron density on the ring, potentially making the formamide nitrogen more basic. |

| Halogen | -I, +M | -Cl, -Br | Inductively withdraws electron density but can donate through resonance. Overall effect is deactivating but ortho, para-directing in electrophilic substitutions. |

Rational Design of Analogues for Targeted Chemical Applications

The rational design of this compound analogues is a key strategy for developing new compounds with specific, desired chemical applications. This approach relies on a thorough understanding of the structure-activity relationships (SAR) to guide the synthesis of novel derivatives with enhanced or targeted properties.

One area where rational design has been successfully applied is in the development of molecules with specific biological activities, which can serve as a model for designing for chemical applications. For example, the design and synthesis of novel 5-(4-chlorophenyl)furan derivatives as tubulin polymerization inhibitors involved modifying different parts of a lead compound to improve its activity nih.govrsc.org. Similarly, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated for their analgesic activity, demonstrating how modifications to a core structure can lead to compounds with specific pharmacological profiles rsc.orgresearchgate.net.

In the context of general chemical applications, the design process might focus on tuning properties such as:

Solubility: Introducing polar functional groups to either the chlorophenyl ring or the formamide moiety can enhance solubility in aqueous media.

Reactivity: The electronic properties of the molecule can be modulated by substituents to control the reactivity of the formamide group for subsequent synthetic transformations.

Coordination Chemistry: The formamide oxygen and the aromatic ring can act as ligands for metal ions. The design of analogues with specific coordination properties could be valuable in catalysis or materials science.

The design process often involves a cyclical approach of designing, synthesizing, and testing new analogues. The data obtained from these studies are then used to refine the design of the next generation of compounds.

Chemoinformatics and Library Design for Derivative Screening

Chemoinformatics plays a crucial role in modern chemical research by providing computational tools to manage, analyze, and model chemical information. In the context of this compound derivatives, chemoinformatics can be leveraged for the design of compound libraries and for virtual screening to identify candidates with desired properties, thus accelerating the discovery process.

Library design involves the creation of a diverse set of virtual or actual compounds based on a common scaffold, in this case, this compound. Statistical molecular design (SMD) is a concept used to select building blocks and final synthetic targets to generate information-rich and balanced libraries for testing and developing Quantitative Structure-Activity Relationship (QSAR) models nih.gov. The goal is to maximize the chemical diversity of the library while maintaining synthetic feasibility. This can be achieved by systematically varying substituents on both the chlorophenyl and formamide moieties.

Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to have a desired property. This can be either structure-based, if the three-dimensional structure of a target is known, or ligand-based, where the properties of known active compounds are used to find similar molecules nih.govplos.org. For this compound derivatives, virtual screening could be used to predict properties such as reactivity, solubility, or potential for self-assembly. For instance, in silico screening has been successfully used to optimize ligands for metal-mediated reactions, demonstrating the power of computational methods in accelerating experimental work rsc.orgnih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity nih.gov. By developing a robust QSAR model, the activity of new, unsynthesized derivatives can be predicted, allowing researchers to prioritize the synthesis of the most promising candidates acs.org. This approach has been successfully applied to various classes of compounds, including those with a chlorophenyl moiety researchgate.net.

The integration of chemoinformatics, library design, virtual screening, and QSAR provides a powerful framework for the efficient exploration of the chemical space around this compound and the identification of derivatives with novel and valuable chemical properties.

Future Directions and Interdisciplinary Research Opportunities

Advancements in Sustainable Synthesis Protocols for Formamide (B127407) Production

The chemical industry's shift towards greener and more sustainable practices has significant implications for the production of formamides. Traditional methods often rely on high temperatures, high pressures, and carbon monoxide, a toxic reagent. nih.gov Future research is focused on developing protocols that utilize renewable feedstocks, employ environmentally benign catalysts, and operate under milder, energy-efficient conditions.

Key areas of advancement include:

Carbon Dioxide as a C1 Feedstock: The utilization of carbon dioxide (CO₂) as a renewable and abundant carbon source is a primary goal of green chemistry. mdpi.comacs.org Catalytic systems are being developed for the N-formylation of amines using CO₂ and a hydrogen source. rsc.org For instance, heterogeneous catalysts like Pd/Al₂O₃ and Cu/ZnO have been explored for this transformation. mdpi.com A notable approach involves the direct synthesis of formamide from CO₂ and water using nickel-iron nitride heterostructures under mild hydrothermal conditions, where the metal nitride serves as the nitrogen source. acs.org

Electrochemical Synthesis: Electrosynthesis, particularly when powered by renewable energy, offers a highly sustainable route to formamide production. nih.gov Recent studies have demonstrated the electrochemical conversion of methanol (B129727) and ammonia (B1221849) into formamide at ambient temperature and pressure. nih.govresearchgate.net Using a Platinum (Pt) electrocatalyst, this method can achieve a Faradaic efficiency of over 40%. nih.gov Doping strategies, such as using praseodymium-doped manganese dioxide (Pr-MnO₂), have been shown to boost catalyst activity and stability. researchgate.net

Biocatalytic Methods: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal for green synthesis. manchester.ac.uk While traditional biocatalysis for amide synthesis often employed hydrolases like lipases in reverse, newer approaches utilize powerful ATP-dependent ligases and nitrile hydratases. manchester.ac.uk The development of robust enzymes for the N-formylation of anilines represents a significant opportunity for the sustainable production of compounds like N-(4-Chlorophenyl)formamide.

Methanol as a Formyl Source: Methanol is a readily available and less hazardous alternative to carbon monoxide as a formylating agent. nih.gov Research into reusable catalysts, such as bimetallic gold-palladium nanoparticles supported on iron oxide (AuPd–Fe₃O₄), allows for the N-formylation of amines with methanol under mild conditions, using oxygen as a green oxidant. nih.gov

| Sustainable Protocol | Key Reactants | Catalyst/Method | Primary Advantage |

|---|---|---|---|

| CO₂ Utilization | Amine, CO₂, H₂ | Homogeneous (e.g., Ru complexes) or Heterogeneous (e.g., Pd/C) Catalysts | Uses a renewable C1 source, contributing to carbon capture. mdpi.comrsc.org |

| Electrosynthesis | Methanol, Ammonia | Pt or Pr-doped MnO₂ Electrocatalysts | Operates at ambient conditions; can be powered by renewable energy. nih.govresearchgate.net |

| Direct Synthesis from CO₂/H₂O | CO₂, H₂O | Nickel-Iron Nitride Heterostructures | Avoids the use of H₂ gas and ammonia as separate reagents. acs.org |

| Biocatalysis | Amine, Formate (B1220265) Source | Hydrolases, Ligases, Nitrile Hydratases | High selectivity, mild aqueous conditions, biodegradable catalysts. manchester.ac.uk |

| Methanol as Formyl Source | Amine, Methanol, O₂ | Reusable AuPd–Fe₃O₄ Nanoparticles | Avoids toxic CO and generates water as the primary byproduct. nih.gov |

Exploration of Novel Reactivity and Catalytic Transformations

While formamides are often considered stable intermediates, recent research has begun to unlock their potential as versatile reactants in novel catalytic transformations. The focus is on activating the typically robust amide C–N bond or utilizing the formyl group in new bond-forming reactions.

Amides as Cross-Coupling Partners: A significant frontier in catalysis is the use of traditionally unreactive functional groups, like amides, in cross-coupling reactions. nih.gov By cleaving the C–N bond, amides can serve as electrophilic partners. This approach, often utilizing nickel or palladium catalysts with specialized ligands, could enable this compound to act as an aryl source in C–C, C–N, and C–O bond-forming reactions, providing an alternative to aryl halides. nih.govrhhz.net

Catalytic Hydrogenation for C–N Bond Cleavage: The selective hydrogenation of formamides presents a dual opportunity. While C=O bond reduction leads to methylamines, selective C–N bond cleavage regenerates the parent amine and produces methanol. frontiersin.org This "deaminative hydrogenation" is crucial for developing chemical hydrogen storage cycles where amines capture CO₂, are formylated, and then hydrogenated to release methanol as a fuel or chemical feedstock. frontiersin.org The selectivity between C–O and C–N cleavage can be controlled by additives, with bases favoring the desired C–N cleavage by deprotonating a key hemiaminal intermediate. frontiersin.org

Condensation Reactions: New catalytic methods are expanding the synthetic utility of the formamide group itself. For example, a sodium iodide (NaI)-catalyzed direct condensation of formamides with sulfonamides has been developed to synthesize N-sulfonyl formamidines. organic-chemistry.orgacs.org This reaction proceeds with high atom economy and avoids transition-metal catalysts, offering a green route to valuable building blocks. acs.org

| Transformation Type | Catalytic System | Potential Application for this compound | Key Feature |

|---|---|---|---|

| C–N Bond Cross-Coupling | Nickel or Palladium with specialized ligands | Acts as a 4-chlorophenyl electrophile source. | Activates the traditionally stable amide bond for bond formation. nih.govrhhz.net |

| Deaminative Hydrogenation | Heterogeneous catalysts (e.g., Cu/ZnO/Al₂O₃) with base additives | Regeneration of 4-chloroaniline (B138754) and production of methanol. | Base-mediated selectivity switch from C–O to C–N bond cleavage. frontiersin.org |

| N-Sulfonyl Formamidine Synthesis | NaI with an oxidant (e.g., TBHP) | Reactant to form N-sulfonyl-N'-(4-chlorophenyl)formamidine. | Transition-metal-free, high atom economy condensation. organic-chemistry.orgacs.org |

Integration with Advanced Analytical and Computational Techniques for Deeper Mechanistic Insights

A comprehensive understanding of reaction mechanisms, kinetics, and structural properties is essential for optimizing existing protocols and designing new transformations. The integration of state-of-the-art analytical and computational methods is crucial for gaining these deeper insights.

Advanced Analytical Techniques: Modern analytical chemistry provides powerful tools for characterizing complex reaction mixtures and elucidating molecular structures.

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of molecules like this compound and its derivatives. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the compound's solid-state properties. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is invaluable for identifying trace-level intermediates and byproducts in reaction mixtures. nih.gov These techniques can provide real-time monitoring of reaction progress and help map complex catalytic cycles.

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the observation of reactive intermediates and catalyst species under actual reaction conditions. This provides direct evidence for proposed mechanistic pathways, such as the formation of key intermediates during catalytic formylation or hydrogenation. nih.gov

Computational Chemistry: Theoretical and computational studies have become indispensable for elucidating complex reaction mechanisms at the molecular level. rsc.org

Density Functional Theory (DFT): DFT calculations are widely used to map potential energy surfaces for chemical reactions. mdpi.com This allows researchers to calculate the activation energies for different possible pathways, identify the structures of transition states, and understand the electronic effects of substituents. rsc.org For example, DFT can be used to predict how the chlorine atom in this compound influences its reactivity compared to unsubstituted N-phenylformamide.

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of molecules in solution, providing insights into solvent effects, conformational flexibility, and non-covalent interactions that are often crucial in catalysis but difficult to observe experimentally. nih.gov

| Technique | Application to this compound Research | Information Gained |

|---|---|---|

| X-ray Crystallography | Structural determination of the compound or its derivatives. | Precise 3D structure, conformation, and intermolecular interactions. nih.govresearchgate.net |

| LC-MS/MS | Reaction monitoring and impurity profiling. | Identification of intermediates, byproducts, and quantification of products. nih.gov |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Transition state structures, activation energy barriers, and electronic effects. mdpi.com |

| In Situ Spectroscopy (FTIR, Raman) | Real-time observation of catalytic reactions. | Direct detection of short-lived intermediates and catalyst resting states. nih.gov |

Q & A

Q. What are the common synthetic routes for N-(4-Chlorophenyl)formamide?

N-(4-Chlorophenyl)formamide can be synthesized via catalyst-free reductive formylation using CO₂ and sodium borohydride. For example, 4-chloroaniline reacts with sodium borohydride under atmospheric CO₂ to yield the product (54% yield), with structural confirmation via ¹H NMR (δ 10.33 ppm for formyl proton) and ¹³C NMR (δ 163.0 ppm for carbonyl carbon) .

| Reaction Conditions | Details |

|---|---|

| Precursor | 4-Chloroaniline |

| Reducing Agent | NaBH₄ |

| Solvent | DMSO (or similar polar aprotic) |

| Yield | 54% |

Q. How is NMR spectroscopy utilized in characterizing this compound?

NMR spectroscopy is critical for identifying rotameric forms and confirming structure. The ¹H NMR spectrum shows two rotamers: a major form (δ 10.33 ppm, broad singlet for NH) and a minor form (δ 10.20–10.24 ppm). Aromatic protons appear at δ 7.21–7.62 ppm, consistent with para-substitution. ¹³C NMR confirms the formamide carbonyl at δ 163.0 ppm and aromatic carbons at 121–137 ppm .

Q. What precursors and reagents are essential for synthesizing this compound?

Key precursors include 4-chloroaniline and formylation agents such as CO₂ (for green synthesis) or formic acid derivatives. Sodium borohydride acts as a reductant in CO₂-based methods, while traditional approaches may use formyl chloride or acetic-formic anhydride .

Advanced Research Questions

Q. What green chemistry approaches are applicable to synthesizing this compound?

Reductive formylation with CO₂ under mild conditions (room temperature, atmospheric pressure) offers a sustainable route. This method avoids toxic reagents (e.g., phosgene) and leverages CO₂ as a C1 source. Optimization of NaBH₄ stoichiometry and solvent choice (e.g., DMSO) can enhance yields .

Q. How does X-ray crystallography elucidate the molecular structure of chloroaryl formamides?

For related compounds (e.g., N-(4-fluorophenyl)acetamide), X-ray studies reveal intramolecular C–H···O hydrogen bonds forming six-membered rings, stabilizing the structure. Intermolecular N–H···O bonds create infinite chains, influencing crystallinity. Similar analysis could be applied to N-(4-Chlorophenyl)formamide derivatives .

Q. What intramolecular interactions influence the stability of this compound derivatives?

Rotameric equilibria arise from restricted rotation around the C–N bond. Hydrogen bonding (e.g., NH···O=C) and steric effects from the 4-chlorophenyl group stabilize specific conformers. Computational studies (DFT) can predict dominant rotamers and transition states .

Q. How can computational methods aid in structural and reactivity analysis?

- Density Functional Theory (DFT): Predicts rotamer stability, electronic properties (e.g., HOMO-LUMO gaps), and reaction pathways.

- Molecular Dynamics (MD): Simulates solvent effects on conformational dynamics.

- InChI Key Validation: Tools like PubChem’s computed InChI keys ensure structural accuracy .

Methodological Notes

- Contradictions in Data: While some sources lack structural data for N-(4-Chlorophenyl)formamide , peer-reviewed studies provide full synthetic and spectroscopic details .

- Advanced Characterization: Pair NMR with HRMS (e.g., ESI-HRMS) to confirm molecular weight (calc. for C₇H₆ClNO: 155.01 g/mol) and rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.